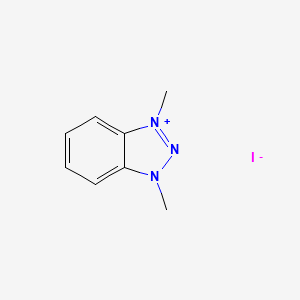

1,3-Dimethylbenzotriazolium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethylbenzotriazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N3.HI/c1-10-7-5-3-4-6-8(7)11(2)9-10;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREKKAGLNLTYPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2[N+](=N1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945391 | |

| Record name | 1,3-Dimethyl-1H-benzotriazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22713-35-5 | |

| Record name | 3H-Benzotriazolium, 1,3-dimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022713355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-1H-benzotriazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within N Heterocyclic Cationic Salts and Ionic Liquids Research

N-heterocyclic cations are organic ions where the positive charge is located on a nitrogen atom within a heterocyclic ring system. These cations are fundamental components of a class of materials known as ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and they are noted for their low volatility, high thermal stability, and tunable physicochemical properties. nih.gov The properties of an ionic liquid are determined by the structure of both its cation and anion. diva-portal.org

1,3-Dimethylbenzotriazolium iodide fits this description, being composed of a 1,3-dimethylbenzotriazolium cation and an iodide anion. nih.gov Its N-heterocyclic cation is derived from benzotriazole (B28993), a bicyclic system where a benzene (B151609) ring is fused to a triazole ring. wikipedia.org The methylation at the 1 and 3 positions of the benzotriazole ring system results in a stable cationic species. While many ionic liquids are liquid at room temperature, this compound is a solid at standard conditions. wikipedia.org Research into such salts contributes to the understanding of structure-property relationships within the vast family of ionic liquids and N-heterocyclic compounds.

Historical Development and Contemporary Significance of Benzotriazolium Systems

Benzotriazole (B28993) itself is a well-established heterocyclic compound used extensively as a corrosion inhibitor, particularly for copper and its alloys. wikipedia.org Its derivatives have been a subject of study for decades across various fields of chemistry. The development of benzotriazole chemistry has led to a wide range of derivatives with diverse applications. researchgate.net

The study of N-alkylated benzotriazolium salts, such as the 1,3-dimethyl derivative, represents a more specialized branch of this research. These salts are primarily investigated for their utility in synthetic organic chemistry and materials science. The positive charge on the benzotriazolium ring system makes it an interesting building block for creating new materials and a reagent in chemical transformations. Contemporary research continues to explore the reactivity and potential applications of these systems, building on the foundational knowledge of benzotriazole chemistry.

Scope and Future Trajectories in Academic Investigations of 1,3 Dimethylbenzotriazolium Iodide

Conventional Synthesis Protocols for Benzotriazolium Salts

The traditional synthesis of 1,3-dialkylbenzotriazolium salts, such as this compound, is typically a two-step process. The first step involves the mono-N-alkylation of benzotriazole (B28993), which is then followed by a second alkylation, or quaternization, to yield the desired disubstituted product.

The initial N-alkylation of benzotriazole with an alkylating agent like methyl iodide can lead to a mixture of two isomers: 1-methyl-1H-benzotriazole and 2-methyl-2H-benzotriazole. The ratio of these isomers is influenced by the reaction conditions, including the solvent and base used. For instance, the use of a base such as sodium hydroxide (B78521) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common practice for this transformation. researchgate.net The 1-methyl isomer is the key intermediate for the synthesis of the 1,3-dimethylated product.

The subsequent and crucial step is the quaternization of 1-methyl-1H-benzotriazole. This is achieved by reacting the mono-alkylated intermediate with a second equivalent of an alkylating agent, in this case, methyl iodide. This reaction specifically targets the N3 position of the triazole ring, leading to the formation of the this compound. This quaternization step often requires heating under reflux in a suitable solvent, such as acetonitrile (B52724), to proceed to completion. The general synthetic scheme is outlined below:

Reaction Scheme for Conventional Synthesis:

Step 1: N-methylation of Benzotriazole Benzotriazole + CH₃I → 1-Methyl-1H-benzotriazole + 2-Methyl-2H-benzotriazole

Step 2: Quaternization of 1-Methyl-1H-benzotriazole 1-Methyl-1H-benzotriazole + CH₃I → this compound

The table below summarizes typical conditions for the conventional synthesis of related benzotriazolium salts, which are analogous to the synthesis of the title compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Reference |

| Benzotriazole | Alkyl Halide | K₂CO₃ | DMF | Heating | N-Alkylbenzotriazole | nih.gov |

| 1-Alkylbenzotriazole | Alkyl Halide | - | Acetonitrile | Reflux | 1,3-Dialkylbenzotriazolium Halide | researchgate.net |

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

To improve upon the often lengthy reaction times and high energy consumption of conventional heating methods, microwave-assisted synthesis has emerged as a powerful alternative for the preparation of heterocyclic compounds, including benzotriazolium salts. nih.gov Microwave irradiation can dramatically accelerate the rate of chemical reactions, leading to significantly shorter reaction times, often reducing hours to minutes. nih.gov

In the context of synthesizing this compound, microwave heating can be applied to both the initial N-alkylation of benzotriazole and the subsequent quaternization of 1-methyl-1H-benzotriazole. The use of microwave irradiation often leads to higher yields and cleaner reaction profiles compared to conventional methods. nih.gov For example, the N-alkylation of benzotriazole with various alkyl halides has been successfully carried out using microwave irradiation in the presence of a base like potassium carbonate in a minimal amount of a high-boiling solvent such as DMF. nih.gov Similarly, the quaternization step can be expedited under microwave conditions.

The efficiency of microwave-assisted synthesis is often attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.

Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Alkylbenzotriazole Derivatives

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Several hours | Good | Reflux in DMF with K₂CO₃ | nih.gov |

| Microwave Irradiation | Minutes | Good to Excellent | Microwave reactor, DMF with K₂CO₃ | nih.gov |

Advanced Quaternization Approaches in Benzotriazole Functionalization

The quaternization of the N3 position in a 1-substituted benzotriazole is the definitive step in forming 1,3-dialkylbenzotriazolium salts. Beyond simple heating with an alkyl halide, more advanced approaches can be employed to enhance the efficiency and selectivity of this transformation.

One strategy involves the use of "on water" or solvent-free reaction conditions, which are considered environmentally benign. For instance, one-pot syntheses of related 1,2,3-triazoles have been developed from alkyl halides, sodium azide, and alkynes in water without the need for a transition-metal catalyst. researchgate.net While not a direct synthesis of the target compound, this demonstrates the feasibility of quaternization-type reactions in aqueous media.

Another advanced approach involves the use of ionic liquids as both the solvent and catalyst for alkylation reactions. Basic ionic liquids, for example, can promote N-alkylation under solvent-free conditions, offering advantages such as mild reaction conditions, short reaction times, and the potential for catalyst recycling. researchgate.net

Furthermore, the choice of the alkylating agent can be varied. While methyl iodide is common, other methylating agents could potentially be used, and the reaction conditions optimized accordingly. The reactivity of the 1-substituted benzotriazole can also be influenced by the nature of the substituent at the N1 position.

Green Chemistry Principles in the Sustainable Production of this compound

The synthesis of ionic liquids, including this compound, is increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. rsc.org

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Optimizing reactions to achieve high yields and minimize by-product formation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The synthesis of this compound via methylation is inherently atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing traditional volatile organic solvents (VOCs) like DMF and acetonitrile with greener alternatives such as water, or conducting reactions under solvent-free conditions. researchgate.netresearchgate.net

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. nih.gov

Use of Renewable Feedstocks: While not directly applicable to the synthesis from petrochemical starting materials, the broader field of ionic liquids is exploring the use of renewable resources. ijbsac.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. Basic ionic liquids can act as recyclable catalysts for N-alkylation reactions. researchgate.net

By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable. The shift towards microwave-assisted and solvent-free or aqueous reaction conditions are significant steps in this direction. nih.govresearchgate.netresearchgate.net

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Cationic Species Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide definitive information about the connectivity and electronic environment of the atoms within the cation.

In a typical ¹H NMR spectrum of the 1,3-dimethylbenzotriazolium cation, distinct signals are expected for the methyl protons and the aromatic protons of the benzotriazole ring system. The chemical shifts of the N-methyl protons provide direct evidence of the quaternization of the nitrogen atoms. The aromatic region of the spectrum reveals a set of multiplets corresponding to the four protons on the benzene (B151609) ring. The specific pattern and chemical shifts of these aromatic protons can confirm the 1,3-disubstitution pattern.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The spectra will show characteristic signals for the two methyl carbons and the six carbons of the benzotriazole core. The chemical shifts of the carbons directly attached to the positively charged nitrogen atoms are typically shifted downfield, reflecting their deshielded environment. The symmetry of the cation, if present, would be evident in the number of distinct carbon signals observed. For instance, asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts show two signals for aromatic protons and three for carbons in the aromatic ring, confirming their structure. nih.gov

Table 1: Representative NMR Data for Benzotriazolium Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.0 - 4.5 | Singlet | N-CH₃ |

| ¹H | 7.5 - 8.5 | Multiplets | Aromatic CH |

| ¹³C | 35 - 45 | Quartet | N-CH₃ |

| ¹³C | 110 - 145 | Various | Aromatic C |

| ¹³C | ~145 | Singlet | Quaternary Aromatic C |

Note: Specific chemical shifts can vary depending on the solvent and the nature of the counter-anion.

Vibrational Spectroscopies (FTIR, Raman) for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a unique "molecular fingerprint," allowing for the identification of functional groups and providing information about molecular structure and bonding.

For this compound, the FTIR spectrum would be characterized by absorption bands corresponding to C-H stretching vibrations of the methyl and aromatic groups, C=C and C=N stretching vibrations within the aromatic rings, and various bending vibrations. The presence of the benzotriazole ring system gives rise to a series of characteristic bands.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information. nih.gov The spectrum would show strong bands for the symmetric vibrations of the aromatic rings. The combination of FTIR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. The interaction between the cation and the iodide anion may also be subtly reflected in shifts of certain vibrational frequencies.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Solution-Phase Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic systems like the 1,3-dimethylbenzotriazolium cation, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the benzotriazole ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic structure of the molecule.

In the case of this compound, the spectrum can also be influenced by the presence of the iodide anion. Iodide itself has strong absorptions in the ultraviolet region. nih.gov Furthermore, in solution, charge-transfer interactions between the iodide anion and the benzotriazolium cation could potentially give rise to new absorption bands. Studies on related systems have shown that the interaction of iodide with other species can lead to the formation of new spectral features. diva-portal.orgresearchgate.net For instance, the formation of the triiodide ion (I₃⁻), which has characteristic absorption peaks around 288 nm and 350 nm, can occur in the presence of iodine and iodide. nih.gov

Single Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. creative-biostructure.comcarleton.edu This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray structure would definitively confirm the connectivity of the atoms, the planarity of the benzotriazole ring system, and the positions of the methyl groups.

Crucially, this technique reveals the packing of the ions in the crystal lattice and the specific interactions between the 1,3-dimethylbenzotriazolium cation and the iodide anion. It can show details such as π-π stacking between adjacent cations and the close contacts between the iodide anion and the hydrogen atoms of the cation. In a closely related structure, 3-allyl-1-methyl-1H-benzotriazol-3-ium iodide, the iodide anions are situated above and below the triazolium rings. nih.gov The crystal structure of a similar compound, 1,3-diethylbenzimidazolium (B12729539) iodide, shows that cations stack in centrosymmetrically related pairs with significant π–π bonding, and one of the iodide ions forms a weak hydrogen bond with a proton on the cation. researchgate.net

Table 2: Crystallographic Data for a Representative Benzotriazolium Salt

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2778(2) |

| b (Å) | 10.1592(4) |

| c (Å) | 10.8460(4) |

| α (°) | 91.681(3) |

| β (°) | 102.741(3) |

| γ (°) | 101.624(3) |

| Volume (ų) | 763.84(5) |

Note: This is example data for a related crystalline compound and serves to illustrate the type of information obtained. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry can be used to confirm the molecular weight of the cation and to study its fragmentation pattern. The molecular formula of this compound is C₈H₁₀IN₃, and its molecular weight is approximately 275.09 g/mol . echemi.com

In a typical mass spectrum, the most prominent peak would correspond to the intact 1,3-dimethylbenzotriazolium cation (C₈H₁₀N₃⁺), with a mass-to-charge ratio corresponding to its molecular mass. The fragmentation pattern, obtained by inducing the ion to break apart, can provide further structural information. For example, the loss of a methyl group or fragmentation of the benzotriazole ring would result in daughter ions with specific mass-to-charge ratios, which can be used to confirm the proposed structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the ions. mpg.de

Advanced Characterization Techniques for Anion Influence on Cationic Structures

The nature of the anion can have a significant influence on the properties and structure of the associated cation in an ionic salt. While the iodide in this compound has been a focus, replacing it with other anions such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) can lead to changes in the physical and chemical properties of the salt. nih.gov

Advanced spectroscopic and crystallographic studies can be employed to probe these anion-dependent effects. For example, comparative single-crystal X-ray diffraction studies of a series of 1,3-dimethylbenzotriazolium salts with different anions can reveal subtle changes in bond lengths and angles within the cation, as well as significant differences in the crystal packing and intermolecular interactions. These structural changes can, in turn, affect the spectroscopic properties of the cation, which can be monitored by techniques like NMR and vibrational spectroscopy. Hirshfeld surface analysis, derived from crystallographic data, can be used to visualize and quantify the intermolecular interactions, providing a deeper understanding of how the anion influences the crystal packing. researchgate.net

Computational Chemistry and Theoretical Investigations of 1,3 Dimethylbenzotriazolium Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of molecular systems, offering a balance between accuracy and computational cost. For 1,3-dimethylbenzotriazolium systems, DFT calculations are instrumental in elucidating their electronic structure and predicting their reactivity.

DFT studies can determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, as a smaller gap generally corresponds to a higher reactivity and a greater likelihood of absorbing light at longer wavelengths. In the context of related triazene (B1217601) compounds, DFT calculations have been used to simulate their optical absorption spectra, showing how the electronic transitions are influenced by substituents and the surrounding solvent. For instance, the oxidation of triazene compounds leads to a lowering of the bandgap, resulting in enhanced light absorption in the visible range. scirp.org

Reactivity indices, derived from DFT, such as electronic chemical potential, chemical hardness, electrophilicity, and nucleophilicity, are powerful tools for predicting the behavior of molecules in chemical reactions. scirp.org For example, in the study of N-alkylation reactions of tetrazole derivatives, DFT has been employed to compare the nucleophilicity of different tautomeric forms, thereby explaining the observed product ratios. mdpi.com Similar approaches can be applied to predict the reactive sites of the 1,3-dimethylbenzotriazolium cation and its interactions with other species. While specific DFT data for 1,3-dimethylbenzotriazolium iodide is not extensively documented in readily available literature, the principles from studies on analogous compounds like 1,3-dimethylimidazolium (B1194174) cations are transferable. DFT calculations on the decomposition of nitroethyl benzoates catalyzed by the 1,3-dimethylimidazolium cation have shown that the cation facilitates the reaction, indicating its role in stabilizing transition states. semanticscholar.org

A recent study on asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts provided insights into their electrochemical properties, which are directly related to their electronic structure. These salts were found to have a large electrochemical window of 4.0 V, making them promising for energy storage applications. nih.gov This wide potential window is indicative of the electronic stability of the 1,3-dialkylbenzotriazolium cation.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Aromatic Cation (Note: This table is illustrative as specific data for this compound is not available. The values are typical for similar heterocyclic cations.)

| Property | Calculated Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

| Electronic Chemical Potential (μ) | -4.35 |

| Chemical Hardness (η) | 3.15 |

| Global Electrophilicity Index (ω) | 2.99 |

Ab Initio Calculations for High-Level Energetic and Mechanistic Insights

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for investigating the energetics and reaction mechanisms of 1,3-dimethylbenzotriazolium systems. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can offer more accurate results for systems where electron correlation is significant.

For benzotriazole (B28993), the parent compound of the cation , ab initio studies have been crucial in determining the relative stabilities of its tautomers. The choice of method and basis set has been shown to be critical, with MP2 and coupled-cluster methods, when combined with zero-point energy corrections, indicating a preference for the 1H-tautomer. researchgate.net Such high-level calculations are essential for obtaining reliable geometric parameters and energetic information.

In the context of ionic liquids, ab initio molecular dynamics simulations have been used to study the solvation of N-heterocyclic carbenes in 1-ethyl-3-methylimidazolium (B1214524) acetate, revealing the intricate interactions between the carbene and the ionic liquid components. researchgate.net While specific ab initio studies on this compound are not prevalent, the methodologies are directly applicable. For instance, ab initio calculations could be used to precisely model the ion-pairing between the 1,3-dimethylbenzotriazolium cation and the iodide anion, providing detailed information about the interaction energies and the structure of the ion pair.

Semi-Empirical Methods in Conformational Analysis and Intermolecular Interactions

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less expensive alternative to ab initio methods and DFT. mdpi.com They are particularly useful for exploring the conformational landscape of large molecules and for studying intermolecular interactions in large systems, such as those found in the condensed phase. These methods use parameters derived from experimental data to simplify the calculations. mdpi.com

In a study on the conformational analysis of cyclohexyl-N,N-dimethylcarbamate, semi-empirical methods (MNDO, AM1, and PM3) were used alongside ab initio calculations and experimental NMR data to determine the proportions of axial and equatorial conformers. The results from the semi-empirical methods were in good agreement with the experimental and ab initio data, demonstrating their utility in conformational studies. nih.gov

Molecular Dynamics Simulations of this compound in Ionic Liquid States

Molecular dynamics (MD) simulations are a powerful tool for studying the structure, dynamics, and thermodynamics of condensed-phase systems, including ionic liquids. By simulating the motion of atoms and molecules over time, MD can provide a detailed picture of the behavior of this compound in its liquid state.

MD simulations of ionic liquids typically employ a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. Recently, a force field (BILFF) has been developed for triazolium-based ionic liquids, which can accurately model the strong hydrogen bonding and other non-covalent interactions that are crucial for the properties of these materials. semanticscholar.orgnih.gov

For the analogous 1,3-dimethylimidazolium-based ionic liquids, MD simulations have been used to study a wide range of properties. For example, simulations of 1,3-dimethylimidazolium chloride, bromide, and iodide have revealed long-range structural correlations in the bulk liquids and an oscillatory density profile at the liquid-vapor interface, indicative of surface layering. arxiv.org These studies also showed that the dynamics of the ionic liquid are influenced by the size of the anion, with larger anions leading to faster motion of both cations and anions. arxiv.org

MD simulations of 1,3-dimethylimidazolium nitrate (B79036) in water have been used to investigate the effect of water on the thermodynamic properties and liquid structure of the ionic liquid. researchgate.net These simulations showed that the density of the mixture decreases with increasing water concentration and that there is a tendency for anions and cations to interact at shorter distances as the water content increases. researchgate.net Similar studies on this compound would provide valuable insights into its behavior as an ionic liquid.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a 1,3-Dialkylimidazolium-Based Ionic Liquid (Note: This table is illustrative and based on data for analogous systems, as specific MD data for this compound is not readily available.)

| Property | Simulated Value |

| Density at 353 K (g/cm³) | 1.28 |

| Cation-Anion 1st Peak Radial Distribution Function (Å) | 5.0 |

| Cation Self-Diffusion Coefficient (10⁻¹⁰ m²/s) | 1.5 |

| Anion Self-Diffusion Coefficient (10⁻¹⁰ m²/s) | 1.2 |

Theoretical Examination of Acidity Constants and Protonation Equilibria

Theoretical methods can be used to calculate the pKa values of molecules, providing a measure of their acidity. This is particularly relevant for understanding the reactivity of the 1,3-dimethylbenzotriazolium cation, especially in protic environments. The acidity of related azolium cations is a key factor in their use as precursors for N-heterocyclic carbenes.

Computational studies on the H/D exchange reaction of 1,3-dialkylimidazolium salts have used DFT to model the transition states and calculate activation energies, providing insights into the mechanism of proton exchange. researchgate.netscilit.com These studies have shown that the acidity of the imidazolium (B1220033) cation plays a crucial role in the reaction rate.

While specific theoretical studies on the pKa of the 1,3-dimethylbenzotriazolium cation are not readily found in the literature, the computational methodologies are well-established. Such calculations would typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, often using a combination of quantum mechanical calculations and a continuum solvation model. Given that the 1,3-dimethylbenzotriazolium cation lacks an acidic proton on the heterocyclic ring, its acidity would be extremely low, and protonation or deprotonation would likely involve the methyl groups or the benzene (B151609) ring under harsh conditions.

Studies on Tautomeric Equilibria and Intramolecular Rearrangements

Tautomerism is an important consideration for the parent benzotriazole molecule. Computational studies have extensively investigated the equilibrium between the 1H- and 2H-tautomers of benzotriazole. researchgate.net These studies have shown that the relative stability of the tautomers is sensitive to the computational method and basis set used, with high-level ab initio and DFT calculations generally favoring the 1H-tautomer. researchgate.net

For N-substituted benzotriazoles, the position of the substituent can influence the tautomeric equilibrium. However, in the case of the 1,3-dimethylbenzotriazolium cation, the presence of methyl groups on both the N1 and N3 positions prevents the typical proton-transfer tautomerism that is observed in the parent compound. The structure is locked, and therefore, tautomeric equilibria are not a feature of this specific cation.

However, computational studies on the N-alkylation of benzotriazole are relevant for understanding the synthesis of this compound. These studies can predict the regioselectivity of the alkylation reaction, explaining why certain nitrogen atoms are preferentially alkylated over others.

1,3 Dimethylbenzotriazolium Iodide As a Precursor in N Heterocyclic Carbene Nhc Chemistry

Generation and Isolation Strategies for N-Heterocyclic Carbenes from Benzotriazolium Salts

The generation of an N-heterocyclic carbene typically involves the deprotonation of its corresponding azolium salt precursor. For 1,3-dimethylbenzotriazolium iodide, this would conceptually involve the removal of a proton from a carbon atom within the heterocyclic ring to form the neutral carbene. The most probable site for deprotonation would be one of the benzene (B151609) ring carbons, which would lead to the formation of an "abnormal" or mesoionic carbene, as the typical C2 position of imidazolium-based NHCs is absent in the benzotriazole (B28993) framework.

Standard methods for generating NHCs that could be theoretically applied to this compound include:

Deprotonation with a strong base: The use of strong, non-nucleophilic bases such as potassium tert-butoxide, sodium hydride, or organolithium reagents in an inert solvent would be the primary approach to attempt the deprotonation. The stability of the resulting carbene would be a critical factor in its successful isolation.

In-situ generation: In many catalytic applications, the NHC is generated in the presence of a metal precursor. The metal center can facilitate the deprotonation and immediately form a metal-NHC complex, thus stabilizing the carbene.

The isolation of a free benzotriazolylidene carbene would likely be challenging due to potential high reactivity. If isolable, characterization would rely on techniques such as NMR spectroscopy (1H, 13C) to confirm the disappearance of the acidic proton and the appearance of a characteristic carbene carbon resonance, as well as X-ray crystallography for definitive structural elucidation.

Exploration of Abnormal N-Heterocyclic Carbenes (aNHCs) Derived from 1,3-Dimethylbenzotriazolium Scaffolds

As mentioned, any carbene generated from this compound would inherently be an abnormal NHC (aNHC), also referred to as a mesoionic carbene (MIC). Unlike "normal" NHCs derived from imidazol-2-ylidenes, where the carbene carbon is flanked by two nitrogen atoms, the carbene center in a benzotriazolylidene would be located on the benzene ring.

The exploration of aNHCs from this scaffold would involve:

Confirmation of the deprotonation site: Spectroscopic methods and computational studies would be essential to determine which carbon on the benzotriazole ring is deprotonated.

Synthesis of metal-aNHC complexes: The reaction of this compound with various metal precursors (e.g., of palladium, rhodium, iridium, gold) in the presence of a base would be a key strategy to trap and characterize the aNHC as a ligand.

Reactivity studies: Investigating the reactivity of the generated aNHC, both in its free form (if isolable) and as a metal complex, would provide insights into its stability and potential for further applications.

Characterization of NHC Ligand Properties and Their Electronic Signatures

The electronic properties of an NHC ligand are crucial in determining the behavior of its metal complexes in catalysis. For a hypothetical benzotriazolylidene, these properties would need to be thoroughly characterized.

Key Parameters to Investigate:

| Parameter | Description | Experimental/Computational Method |

| σ-Donating Ability | The ability of the carbene to donate electron density to a metal center. | Tolman Electronic Parameter (TEP) via IR spectroscopy of [M(CO)n(NHC)] complexes; NMR spectroscopy (e.g., 77Se coupling constants in selone derivatives); Computational methods (e.g., calculation of HOMO energy). |

| π-Accepting/Back-donating Ability | The ability of the carbene to accept electron density from a metal center into its empty orbitals. | Analysis of M-C bond lengths and spectroscopic data; Computational analysis of orbital interactions. |

| Steric Bulk | The steric hindrance around the metal center imposed by the NHC ligand. | Percent buried volume (%Vbur) calculated from X-ray crystal structures of metal-NHC complexes. |

It is anticipated that a benzotriazolylidene would exhibit strong σ-donating properties, a hallmark of aNHCs. The fused benzene ring would also impart significant steric bulk, which can be advantageous in stabilizing catalytic intermediates and influencing selectivity.

Strategic Design and Synthesis of NHC-Precursors for Targeted Catalytic Systems

Once the fundamental properties of the parent 1,3-dimethylbenzotriazolylidene are understood, the strategic design of new precursors can be undertaken to tailor the NHC for specific catalytic applications. This would involve the synthesis of derivatives of this compound with different substituents on the benzene ring.

Design Strategies:

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups onto the benzene ring of the benzotriazole core would allow for fine-tuning of the NHC's electronic properties. This could enhance the catalytic activity or selectivity in reactions such as cross-coupling, C-H activation, or polymerization.

Steric Modification: Varying the size of the N-alkyl groups (e.g., replacing methyl with bulkier groups like isopropyl or adamantyl) or adding substituents to the benzene ring would modulate the steric environment around the metal center. This is a common strategy to control reaction outcomes.

Introduction of Functional Groups: Incorporating functional groups that can participate in catalysis, either by coordinating to the metal center (chelating ligands) or by interacting with substrates, could lead to novel catalytic systems with unique reactivity.

The synthesis of these new precursors would likely follow established methodologies for the alkylation and functionalization of benzotriazole. Each new precursor would then require the same rigorous investigation of its deprotonation, carbene formation, and resulting NHC properties as outlined for the parent compound.

Catalytic Applications of 1,3 Dimethylbenzotriazolium Iodide and Its Derivatives

Organocatalysis via N-Centered Lewis Acid Activation

Benzotriazolium salts, such as 1,3-Dimethylbenzotriazolium iodide, have recently emerged as a novel class of efficient, bench-stable, and readily accessible N-centered Lewis acid catalysts. nih.govresearchgate.net While long utilized as ionic liquids and electrolytes, their catalytic potential as Lewis acids remained largely unexplored until recent studies highlighted their capabilities. nih.govresearchgate.net These compounds function as organocatalysts, offering an alternative to traditional metal-based or main-group Lewis acids. nih.gov Their catalytic activity stems from the electrophilic nature of the cationic nitrogen center, which can activate molecules in a manner analogous to carbene-isoelectronic species. nih.gov

Application in Allylic Cyclization Reactions

The utility of benzotriazolium salts as N-centered Lewis acids has been effectively demonstrated in allylic cyclization reactions. nih.govresearchgate.net These reactions are fundamental in organic synthesis for constructing cyclic molecules. The catalyst activates an allylic alcohol, facilitating the formation of a key carbocation intermediate which then undergoes intramolecular cyclization. This process has been shown to be effective even at low catalyst loadings. nih.gov For example, the cyclization of certain allylic alcohols proceeds efficiently in the presence of a catalytic amount of a 1,3-dimethylbenzotriazolium salt, showcasing its ability to promote the formation of chromene derivatives. researchgate.net The reaction demonstrates the catalyst's role in activating hydroxyl groups to initiate the cyclization cascade. nih.gov

Utility in Nazarov Cyclization Transformations

The Nazarov cyclization, a powerful method for synthesizing cyclopentenones from divinyl ketones, represents another key application for benzotriazolium salt catalysis. nih.govwikipedia.org This reaction traditionally relies on stoichiometric amounts of strong protic or Lewis acids to activate the ketone substrate. wikipedia.orgorganic-chemistry.org Research has shown that 1,3-dimethylbenzotriazolium salts can act as highly efficient catalysts for this transformation, implying a potent carbonyl activation mechanism. nih.gov

In a study benchmarking various nitrenium salts, 1,3-dimethylbenzotriazolium derivatives demonstrated significantly higher activity compared to other N-centered Lewis acids in the Nazarov cyclization of dienone substrates. nih.gov The robustness of this catalytic system was confirmed by upscaling the reaction, which maintained a high yield at a low catalyst loading of just 1 mol%. nih.gov

Below is a table summarizing the catalytic efficiency of a 1,3-dimethylbenzotriazolium salt in the Nazarov cyclization of a model dienone substrate.

| Entry | Catalyst Loading (mol%) | Yield (%) |

| 1 | 5 | 78 |

| 2 | 2 | 75 |

| 3 | 1 | 75 |

| 4 | 0.5 | 69 |

| Data sourced from a study on benzotriazolium salts as Lewis acid catalysts. nih.govresearchgate.net |

Role in Hydroxyl and Carbonyl Activation Mechanisms

The catalytic activity of this compound in the aforementioned cyclizations is rooted in its ability to function as a potent activator for hydroxyl and carbonyl groups. nih.gov

Hydroxyl Activation: In allylic cyclizations, the benzotriazolium cation interacts with the hydroxyl group of the substrate. This interaction enhances the leaving group ability of the hydroxyl moiety, facilitating its departure and the formation of a pentadienyl cation. This cation is the key intermediate that undergoes the subsequent ring-closing step. nih.gov

Carbonyl Activation: For the Nazarov cyclization, the catalyst activates the divinyl ketone by coordinating to the carbonyl oxygen. nih.gov This Lewis acid-base interaction increases the electrophilicity of the carbonyl carbon and polarizes the conjugated system, promoting the 4π-electrocyclic ring closure that is characteristic of the Nazarov reaction mechanism. wikipedia.org The efficiency of benzotriazolium salts in this role underscores their potential as powerful carbonyl-activating organocatalysts. nih.gov

Transition Metal Catalysis and Coordination Complexes

Beyond its role in organocatalysis, the 1,3-dimethylbenzotriazolium cation is also explored as a ligand in transition metal chemistry. As a nitrenium ion, it is isoelectronic and isostructural with N-heterocyclic carbenes (NHCs), which are ubiquitous and highly effective ligands in transition metal catalysis. researchgate.net

Synthesis and Characterization of Transition Metal Benzotriazolium Salt Complexes (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II))

The synthesis of coordination complexes involving benzotriazolium salts and various transition metals is an area of active research. researchgate.net The general approach to synthesizing such complexes involves reacting a suitable metal salt (e.g., acetate, nitrate (B79036), or chloride salts of Mn(II), Fe(III), Co(II), Ni(II), Cu(II)) with the 1,3-dimethylbenzotriazolium salt in an appropriate solvent. nih.govmdpi.com

The characterization of these new complexes is crucial to understanding their structure and bonding. Standard techniques employed include:

X-ray Crystallography: Provides unambiguous proof of the formation of nitrenium-metal bonds and detailed information about the three-dimensional structure of the complex in the solid state. researchgate.net

FTIR Spectroscopy: Helps identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the benzotriazolium ring. mdpi.comchemicaljournal.org

NMR Spectroscopy: Solution-state structural information can be gleaned from ¹H and ¹³C NMR. Selective ¹⁵N-labeling experiments can be used to definitively confirm the formation of nitrenium-metal bonds in solution. researchgate.net

Magnetic Susceptibility and UV-Visible Spectroscopy: These methods are used to determine the magnetic properties and electronic structure of the metal center in the complex, which helps in assigning the coordination geometry. nih.gov

Studies have confirmed the formation of stable nitrenium-metal bonds, with a discrete manganese(II) complex being synthesized and structurally characterized. researchgate.net This provides a solid foundation for the development of a wider range of transition metal complexes with benzotriazolium ligands. researchgate.netnih.gov

Exploration in C-H Activation Reactions Catalyzed by Transition Metals

Transition metal-catalyzed C-H activation is a powerful tool in modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds, which is both atom- and step-economical. rsc.orgchemrxiv.org A wide variety of transition metals, including rhodium, ruthenium, and cobalt, have been employed for these transformations. nih.govchemrxiv.org The success of these catalytic systems often hinges on the nature of the ligand coordinated to the metal center, which influences the catalyst's reactivity, stability, and selectivity. nih.gov

Given that transition metal complexes of N-heterocyclic carbenes (NHCs) are highly effective catalysts for C-H activation, the isoelectronic benzotriazolium-based nitrenium ligands present a promising, yet less explored, alternative. researchgate.netchemrxiv.org The exploration of transition metal complexes bearing 1,3-dimethylbenzotriazolium ligands in C-H activation reactions is a logical and compelling research direction. rsc.org It is anticipated that these complexes could catalyze a range of C-H functionalization reactions, potentially offering unique reactivity profiles compared to their well-established NHC counterparts. chemrxiv.org While this specific application is still emerging, the foundational work on synthesizing these complexes paves the way for their future investigation in this cutting-edge area of catalysis. researchgate.net

Coordination Chemistry with Diverse Metal Centers (e.g., Cu(I), Ag(I), Zn(II), Cd(II), Ir, Ru)

The coordination chemistry of ligands derived from benzotriazole (B28993) is rich and varied, with numerous examples of complexes with a wide range of transition metals. These ligands can coordinate to metal centers through their nitrogen atoms, and in the case of N-heterocyclic carbenes derived from salts like this compound, through a direct metal-carbon bond.

Copper, Silver, Zinc, and Cadmium:

Benzotriazole and its derivatives have been shown to form a variety of coordination compounds with copper, silver, zinc, and cadmium. For instance, several copper(II) coordination compounds with benzotriazole-based ligands have been synthesized and characterized. soton.ac.ukrsc.org A specific example is a copper(II) complex with 1-[(1H-benzotriazol-1-yl)methyl]-1H-1,2,4-triazole, where the ligand coordinates to the copper center. nih.gov Similarly, 1,2,3-benzotriazole has been utilized for the gravimetric and volumetric determination of silver, forming a silver benzotriazolate precipitate. bohrium.com The coordination behavior of 1-allyloxybenzotriazole with silver(I) has also been investigated, resulting in a crystalline π-complex. researchgate.net

In the realm of cadmium(II) coordination chemistry, benzimidazole (B57391) derivatives have been used to synthesize new complexes, demonstrating the versatility of azole-based ligands. nih.gov Furthermore, a three-dimensional cadmium(II) coordination network has been constructed using a 1,2,4-triazole-based ligand. mdpi.comnih.gov While these examples showcase the affinity of benzotriazole and related heterocycles for these metals, specific studies on the coordination of the 1,3-dimethylbenzotriazol-2-ylidene carbene with Cu(I), Ag(I), Zn(II), or Cd(II) are not prevalent in the surveyed literature.

Iridium and Ruthenium:

The coordination chemistry of N-heterocyclic carbenes with iridium and ruthenium is particularly well-developed, largely driven by their applications in catalysis. A variety of NHC-iridium(I) complexes have been synthesized and studied for their catalytic activity, for example, in transfer hydrogenation reactions. nih.govcapes.gov.br These studies often explore the impact of the electronic and steric properties of the NHC ligand on the catalytic performance. Iridium(III) complexes with triazolylidene ligands have also been investigated for their relevance in catalytic water oxidation. researchgate.net

Similarly, ruthenium-based olefin metathesis catalysts frequently employ N-heterocyclic carbene ligands. The synthesis of ruthenium complexes with ligands such as 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene has led to the development of highly active and stable catalysts. nih.govnih.govorganic-chemistry.org These complexes, often referred to as Grubbs-type catalysts, have revolutionized the field of olefin metathesis. While the literature is rich with examples of iridium and ruthenium complexes bearing various NHC ligands, specific reports detailing the synthesis and characterization of coordination compounds of 1,3-dimethylbenzotriazol-2-ylidene with iridium and ruthenium are scarce.

The following table provides a summary of related coordination compounds, highlighting the diversity of structures and applications.

| Metal | Ligand Type | Compound Example | Key Features |

| Cu(II) | Benzotriazole derivative | [Cu(bmt)(SO₄)(H₂O)₄]·1.5H₂O (bmt = 1-[(1H-benzotriazol-1-yl)methyl]-1H-1,2,4-triazole) | Distorted octahedral geometry. nih.gov |

| Ag(I) | Benzotriazole derivative | [Ag(C₆H₄N₃(OC₃H₅)(NO₃))] | Bidentate ligand forming a 14-membered topological ring. researchgate.net |

| Cd(II) | Benzimidazole derivative | Cd(L)Cl₂·H₂O (L = benzimidazole derivative) | Synthesized for potential biological applications. nih.gov |

| Ir(I) | N-Heterocyclic Carbene | [IrH₂(η⁶-C₆H₆)(IMes)]PF₆ | Labile benzene (B151609) ligand allows for further functionalization. capes.gov.br |

| Ru(II) | N-Heterocyclic Carbene | RuCl₂(=CHPh)(1,3-dimesityl-4,5-dihydroimidazol-2-ylidene)(PCy₃) | Highly active olefin metathesis catalyst. nih.gov |

Investigation of Iodoargentate Hybrid Materials and Frameworks

Organic-inorganic hybrid materials composed of organic cations and inorganic anions have garnered significant interest due to their tunable structures and properties. In this context, the combination of 1,3-dimethylbenzotriazolium cations with iodoargentate anions has been explored to create novel hybrid materials.

In a study involving 1-proton-2-phenylbenzimidazolium and 1,3-dimethyl-2-phenylbenzimidazolium cations, two distinct iodoargentate hybrids, [(HPBI)•(MeCN)][Ag₃I₄] and [MPBI][Ag₃I₄], were synthesized. researchgate.net These compounds exhibit structure-dependent photochromism, underscoring the influence of the organic cation on the material's properties. researchgate.net

While detailed structural and property data for iodoargentate hybrids based specifically on the 1,3-dimethylbenzotriazolium cation are limited in the available literature, the work on related systems provides a framework for understanding the potential of these materials. The table below summarizes the types of iodoargentate frameworks and organic cations that have been investigated in the broader context of these hybrid materials.

| Organic Cation | Iodoargentate Anion Framework | Resulting Material Properties |

| N,N-dimethylbenzimidazolium | 1-D [Ag₂I₄]²⁻ chain | Optically inert response due to the absence of Ag···Ag contacts. rsc.org |

| N-proton-5,6-dimethylbenzimidazolium | 2-D [Ag₄I₈]⁴⁺ layer | Optically inert response. rsc.org |

| N,N-dimethyl-5,6-dimethylbenzimidazolium | 1-D [Ag₂I₃]⁻ chain | Exhibits photochromic and photocatalytic properties modulated by argentophilic interactions. rsc.org |

| 1-proton-2-phenylbenzimidazolium | [Ag₃I₄]⁻ | Structure-dependent photochromism. researchgate.net |

| 1,3-dimethyl-2-phenylbenzimidazolium | [Ag₃I₄]⁻ | Structure-dependent photochromism with a fast response and wide color range. researchgate.net |

Applications of 1,3 Dimethylbenzotriazolium Iodide in Ionic Liquid Technology

Development as Functional Ionic Solvents for Specialized Chemical Processes

Benzotriazolium-based ionic liquids, including derivatives of 1,3-dimethylbenzotriazolium iodide, are being investigated as functional ionic solvents for specialized chemical processes, such as liquid-liquid extraction for metal separation. In one study, benzotriazolium-based ionic liquids were synthesized and successfully employed as co-extractants in the separation of technetium-99m (⁹⁹ᵐTc) from molybdenum-99 (⁹⁹Mo). neliti.comneliti.com

The addition of these ionic liquids significantly improved the separation factor compared to conventional water-immiscible solvents. neliti.comneliti.com For instance, the separation factor for the extraction process increased from a range of 0–8 to 30–600 with the inclusion of the ionic liquids. neliti.comneliti.com The optimal conditions for achieving the highest separation factor were found to be at a pH of 14 using [MeOcBtu]I-chloroform. neliti.comneliti.com These findings highlight the potential of benzotriazolium-based ionic liquids to be developed as effective extractants in critical radiopharmaceutical precursor purification processes. neliti.comneliti.com

Evaluation as Electrolytes in Advanced Electrochemical Energy Storage Devices (e.g., Supercapacitors)

The electrochemical properties of asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts, a class of compounds that includes this compound, have been evaluated for their applicability in energy storage devices, particularly as gel polymer electrolytes (ILGPE) in electric double-layer capacitors (EDLCs), also known as supercapacitors. nih.govsemanticscholar.org

These novel ionic liquids have been synthesized and their electrochemical and thermal properties have been studied. nih.gov Research has shown that asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts of tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻) exhibit promising potential as electrolytes for energy storage, with potential windows of up to 4.0 V. nih.govsemanticscholar.org An EDLC fabricated with an ILGPE containing one of these salts demonstrated a specific capacitance of 8.85 F g⁻¹ at a scan rate of 2 mV s⁻¹, an energy density of 2.99 μW h, and a power density of 11.2 mW g⁻¹. nih.gov The practical application of these materials was successfully demonstrated by powering a red LED, indicating their potential for real-world supercapacitor applications. nih.gov

While these studies focused on bromide, tetrafluoroborate, and hexafluorophosphate anions, the findings suggest that the benzotriazolium cation structure is a promising platform for developing high-performance electrolytes. Further research into the iodide variant is warranted to fully understand its potential in this area.

Innovative Applications in Extractive Desulfurization of Fuels

A significant application of this compound ([diMBt]I) is in the extractive desulfurization (EDS) of fuels. dergipark.org.trresearchgate.net This process is crucial for producing cleaner-burning fuels with reduced sulfur content, thereby mitigating environmental pollution. dergipark.org.tr

In a recent study, this compound was synthesized and its crystal structure was determined by single-crystal X-ray diffraction. dergipark.org.trresearchgate.net The compound was then utilized for the removal of sulfur from a model diesel oil. The research demonstrated that [diMBt]I has an acceptable efficiency in removing sulfur compounds. dergipark.org.trresearchgate.net The mechanism of desulfurization is believed to involve interactions between the organosulfur compounds in the fuel and the ionic liquid. dergipark.org.tr

Furthermore, five benzotriazole-based complex salts were prepared by reacting transition metal chlorides with this compound. These complexes were also investigated for their desulfurization capabilities. dergipark.org.tr The concept behind their effectiveness lies in the interaction between the organosulfur compounds and the complex salts through either hydrogen bonding or π-π interactions.

The following table summarizes the desulfurization efficiency of various extractants, providing a comparative view of the performance of ionic liquids in this application.

| Extractant | Sulfur Compound | Removal Efficiency (%) | Reference |

| [diMBt]I | Dibenzothiophene | Acceptable | dergipark.org.trresearchgate.net |

| [Bmim]Cl/FeCl₃ | Thiophene | - | |

| [BPy][FeCl₄] | Dibenzothiophene | 95.3 | |

| [BPy][FeCl₄] | Benzothiophene | 75.0 | |

| [Bmim][Cl]/ZnCl₂ | Dibenzothiophene | 95.9 | |

| [Bmim][Cl]/ZnCl₂ | Thiophene | 93.8 |

Exploration in Engineering Fluids and Advanced Material Design

The unique properties of benzotriazolium-based ionic liquids, such as high thermal stability, low vapor pressure, and tunable physicochemical characteristics, make them promising candidates for use as engineering fluids and in advanced material design. nih.govresearchgate.net A study on a new class of ionic liquids based on the 1,3-alkylmethyl-1,2,3-benzotriazolium cation investigated their potential as ionic solvents, electrolytes, and engineering fluids. researchgate.net

While specific data on this compound as a lubricant is not yet available, the broader class of ionic liquids is being extensively studied for tribological applications. nih.gov Ionic liquids are considered potential high-performance lubricants for extreme conditions, such as ultra-high vacuum and high temperatures, where conventional oils and greases fail. nih.gov Their effectiveness is attributed to their ability to form stable, protective films on metal surfaces through tribochemical reactions. The design of the cation and anion can be tailored to enhance these properties.

Interfacial Behavior and Surface Phenomena of Benzotriazolium-Based Ionic Liquids

The interfacial behavior and surface phenomena of ionic liquids are critical for their application in areas such as extraction, catalysis, and lubrication. While specific studies on the surface tension and interfacial properties of this compound are limited, research on related imidazolium-based ionic liquids provides valuable insights.

The surface tension of ionic liquids is influenced by the structure of both the cation and the anion. researchgate.netnih.gov For imidazolium-based ionic liquids, it has been observed that increasing the alkyl chain length on the cation generally leads to a decrease in surface tension and the critical micelle concentration (CMC). nih.gov This is due to the enhanced hydrophobicity of the ionic liquid, which promotes the formation of micelles. nih.gov

The table below shows the critical micelle concentration (CMC) and surface tension at the CMC for a series of 1-alkyl-3-methylimidazolium bromide ionic liquids, illustrating the effect of alkyl chain length.

| Ionic Liquid | CMC (mmol/L) | Surface Tension at CMC (mN/m) | Reference |

| [C₁₂mim][Br] | 9 | 33.19 | nih.gov |

| [C₁₄mim][Br] | 2 | 32.04 | nih.gov |

| [C₁₆mim][Br] | 0.4 | 31.02 | nih.gov |

These studies on imidazolium-based ionic liquids suggest that the surface properties of this compound could be similarly tuned by modifying its structure. Further research is needed to specifically characterize the interfacial behavior of this compound.

Mechanistic Investigations and Reaction Pathway Elucidation for 1,3 Dimethylbenzotriazolium Iodide Reactivity

Detailed Studies on Acid-Base Equilibria of Benzotriazolium Salts and Corresponding Ylides

The reactivity and stability of benzotriazolium salts, such as 1,3-dimethylbenzotriazolium iodide, are intrinsically linked to their acid-base properties. The transformation of these salts into their corresponding ylides is a critical step in many of their synthetic applications. An ylide is a neutral molecule containing a formally negatively charged atom (a carbanion) directly attached to a positively charged atom (a heteroatom, in this case, nitrogen). srce.hr

Spectrometric studies, particularly UV-spectrometry, have been employed to determine the acidity constants (pKa values) for the equilibria between benzotriazolium cations and their resultant ylides. srce.hr These experimental values are crucial for quantifying the stability of the ylides and for optimizing the conditions for their synthesis from the salt precursors. srce.hr The acid-base equilibria for a generalized benzotriazolium salt (3) can be depicted as a two-step process, leading to two potential ylidic forms (4 and 5). srce.hr

Theoretical calculations using methods such as AM1, PM3, and RHF/6-31G* are often used to complement experimental findings. These calculations on total energies and solvation energies help to confirm the experimental pKa values and elucidate the transformation pathway. srce.hr Studies indicate that the formation of the first ylide form is the initial stage of the salt-to-ylide transformation. srce.hr The stability of the salt and ylide species is highly dependent on the pH of the solution. For instance, certain benzotriazolium salts are stable in acidic solutions (up to pH ≈ 2.2–3.6) for a duration of at least 20 minutes, whereas the corresponding ylides tend to decompose in strongly alkaline solutions (pH ≈ 12.5) within 15–20 minutes. srce.hr This pH-dependent stability is a critical parameter for their practical use as reagents in aqueous solutions. srce.hr

The distribution of the acid-base species as a function of pH can be used to determine the optimal conditions for generating the ylide in high yield from its salt. srce.hr

| Equilibrium Step | Description | Typical pKa Range |

|---|---|---|

| pKa1 | Formation of the first ylidic form from the benzotriazolium salt. srce.hr | Data specific to substituent groups on the benzotriazole (B28993) ring. |

| pKa2 | Formation of the second ylidic form, representing a subsequent acid-base equilibrium. srce.hr | Dependent on the electronic effects of substituents. srce.hr |

Comprehensive Analysis of Tautomeric Equilibria in Benzotriazolium Systems

Tautomerism, a phenomenon involving the migration of an atom or group, is a fundamental concept in understanding the structure and reactivity of heterocyclic systems like benzotriazoles. nih.gov In prototropic tautomerism, the migration of a hydrogen atom, accompanied by a shift in double bonds, leads to interconvertible structural isomers. nih.govnih.gov For the parent 1,2,3-benzotriazole, a dynamic equilibrium exists between the 1H- and 2H-tautomers due to intermolecular proton transfer. nih.gov While the N-methyl groups in this compound prevent this specific type of proton migration, understanding tautomerism in the broader benzotriazole family is crucial for contextualizing its chemical behavior.

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents, the polarity of the solvent, and the potential for hydrogen bonding. nih.govacademie-sciences.frmdpi.com In polar solvents, the rate of tautomeric exchange can decrease, sometimes allowing for the observation of individual tautomers using techniques like 13C-NMR spectroscopy. nih.gov

Computational chemistry provides powerful tools for analyzing tautomeric equilibria. academie-sciences.frmdpi.com Methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine the relative energies and Gibbs free energies of the different tautomers, offering predictions about their relative abundance in a given environment. academie-sciences.frmdpi.com Studies on related systems have shown that while continuum solvent models are useful, the explicit inclusion of solvent molecules in calculations is sometimes necessary to accurately reproduce experimental observations, especially when strong intermolecular hydrogen bonds can be formed with the solvent. mdpi.com

| Factor | Description | Method of Analysis |

|---|---|---|

| Solvent Polarity | The polarity of the solvent can shift the equilibrium by preferentially solvating one tautomer over another. nih.gov | NMR Spectroscopy nih.gov |

| Substituent Effects | Electron-donating or electron-withdrawing groups on the aromatic ring can alter the relative stability of tautomers. mdpi.com | NMR Spectroscopy, Computational Chemistry mdpi.com |

| Hydrogen Bonding | Intramolecular and intermolecular hydrogen bonds can stabilize specific tautomeric forms. academie-sciences.frmdpi.com | NMR Spectroscopy, X-ray Crystallography, Computational Chemistry academie-sciences.fr |

| Temperature | Lowering the temperature can slow the rate of interconversion, allowing for the study of individual tautomers. nih.gov | Variable-Temperature NMR nih.gov |

Kinetic Analysis of Transformation Processes and Intermediates

Kinetic analysis focuses on the rates of chemical reactions and provides quantitative insight into reaction mechanisms. For benzotriazolium systems, this involves studying the speed of transformations, such as the formation and decomposition of intermediates like ylides.

As established in the study of acid-base equilibria, the species derived from benzotriazolium salts have finite lifetimes depending on the conditions. The decomposition of benzotriazolium ylides in highly alkaline solutions (e.g., pH > 12.4) within a 15–20 minute timeframe is a key kinetic parameter. srce.hr Conversely, the stability of the parent benzotriazolium salts in acidic solutions (pH < 3.6) for at least 20 minutes is also a critical kinetic observation. srce.hr

| Process | Observation | Conditions | Significance |

|---|---|---|---|

| Ylide Decomposition | Decomposes within 15–20 minutes. srce.hr | Strongly alkaline (pH ≈ 12.5). srce.hr | Defines the operational lifetime of the reactive ylide intermediate in basic media. srce.hr |

| Benzotriazolium Salt Stability | Stable for at least 20 minutes. srce.hr | Acidic (pH < 3.6). srce.hr | Confirms the stability of the salt as a precursor under acidic conditions. srce.hr |

| Catalytic Reaction Rate | Reaction rates can be enhanced through mechanistic understanding. researchgate.net | Varies with catalyst, substrate, and conditions. | Kinetic analysis allows for the optimization of catalytic systems for greater efficiency. researchgate.net |

Emerging Research Directions and Future Perspectives in 1,3 Dimethylbenzotriazolium Iodide Research

Integration with Supramolecular Chemistry and Molecular Recognition

The inherent structural features of the 1,3-dimethylbenzotriazolium cation make it a compelling candidate for exploration in supramolecular chemistry and molecular recognition. The planar, aromatic benzotriazolium system is predisposed to forming ordered assemblies through non-covalent interactions, primarily π-stacking. In the solid state, the crystal structure of 1,3-dimethylbenzotriazolium iodide reveals that the planar cations arrange into centrosymmetric, π-stacked dimers. nih.gov This self-assembly is driven by the favorable alignment of the electron-rich carbocyclic part of one cation with the electron-deficient triazolium ring of a neighboring molecule, promoting both efficient packing and dipole matching. nih.gov

Furthermore, the iodide anion plays a crucial role, situated strategically above and below the triazolium rings, indicating significant cation-anion interactions. nih.gov A key emerging direction is the systematic exploitation of these interactions for the rational design of complex supramolecular architectures. This involves using the 1,3-dimethylbenzotriazolium cation as a building block for constructing co-crystals and functional materials.

A particularly promising avenue is the investigation of its capacity as a halogen bond donor. nih.govfurman.edu Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govsemanticscholar.org While research has heavily focused on iodine(I) and hypervalent iodine(III) compounds, the principles are applicable to the C–I bond that could be formed in related structures, or through the interaction of the iodide anion itself. nih.govsemanticscholar.orgnih.gov The ability of iodonium (B1229267) cations to form charge-supported interionic halogen bonds, even with weakly nucleophilic counterions, has been demonstrated, providing a blueprint for designing systems where the 1,3-dimethylbenzotriazolium moiety directs the assembly of molecules through predictable halogen bonding motifs. mdpi.com Future research will likely focus on co-crystallization with various halogen bond acceptors to create novel supramolecular structures with tailored properties.

| Interaction Type | Description | Key Structural Features |

| π-Stacking | Attraction between aromatic rings. | In this compound, cations form coplanar, centrosymmetric dimers with an interplanar distance of 3.453 (6) Å. nih.gov |

| Cation-Anion Interaction | Electrostatic attraction and charge-assisted bonding. | Iodide anions are located 3.5172 (3) Å above and below the triazolium rings of the cation dimers. nih.gov |

| Halogen Bonding | A non-covalent σ-hole interaction involving a halogen. | Iodonium cations are known to act as strong halogen bond donors, forming directional bonds with Lewis basic sites like cyanide nitrogen atoms. mdpi.com |

Exploration in Advanced Materials Science Applications Beyond Catalysis and Ionic Liquids

While the catalytic and ionic liquid properties of related heterocyclic salts are well-documented, a significant future direction for this compound is its application in advanced materials science. The same non-covalent forces that govern its supramolecular behavior—π-stacking and potential halogen bonding—are fundamental to the "bottom-up" construction of functional materials.

The ordered π-stacking observed in the crystal lattice of this compound is a characteristic feature of organic semiconductors. nih.gov This ordered arrangement can facilitate charge transport, opening up possibilities for its use, or the use of its derivatives, in organic electronic devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Research in this area would involve modifying the benzotriazolium core or the N-substituents to tune its electronic properties and enhance solid-state packing.

Furthermore, the principles of crystal engineering, guided by an understanding of halogen bonding and other intermolecular forces, can be applied to create new materials with specific physical properties. furman.edumdpi.com By co-crystallizing this compound with other molecules, it may be possible to design materials with desired optical, magnetic, or conductive properties. The ability of related organoiodine compounds to form robust 1:1 and 2:1 co-crystals through halogen bonding highlights the potential for creating highly ordered, multi-component materials. furman.edu This approach moves beyond simple salts to the deliberate design of functional solid-state systems.

Continued Development of Sustainable and Environmentally Benign Chemical Transformations

The development of sustainable chemical processes is a global priority, and organocatalysis plays a central role in this endeavor. This compound is a promising candidate for the development of new, environmentally benign chemical transformations. Its potential is underscored by studies on analogous compounds, such as 1,3-dimethylimidazolium (B1194174) iodide, which has proven to be a highly effective organocatalyst. mdpi.com

Specifically, 1,3-dimethylimidazolium iodide catalyzes the formal cycloaddition of carbon dioxide (CO₂) with epoxides to produce cyclic carbonates. mdpi.com This reaction is a prime example of green chemistry, as it utilizes a greenhouse gas (CO₂) as a C1 feedstock and proceeds with 100% atom economy, generating no by-products. The catalyst operates under mild conditions and at low loadings (1 mol%), demonstrating high efficiency. mdpi.com The iodide anion is crucial for the reaction, acting as the nucleophile that initiates the ring-opening of the epoxide, while the imidazolium (B1220033) cation activates the epoxide and stabilizes intermediates. mdpi.com

Future research will undoubtedly explore whether this compound can perform similar or complementary catalytic roles. The benzotriazolium core may offer different steric and electronic properties compared to the imidazolium ring, potentially leading to enhanced reactivity or selectivity for a broader range of substrates. Investigations into its efficacy in other green transformations, such as biomass conversion or the synthesis of biodegradable polymers, represent a fertile ground for future work.

Synergistic Approaches Combining Computational Prediction and Experimental Validation of Novel Reactivity

Modern chemical research increasingly relies on a powerful synergy between computational modeling and experimental validation to accelerate discovery and deepen mechanistic understanding. This approach is particularly valuable for exploring the potential of novel compounds like this compound.

Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing chemical behavior. nih.govmdpi.com In the context of catalysis, DFT simulations can be used to map out entire reaction pathways, identify transition states, and calculate activation energies. For instance, the mechanism of CO₂ cycloaddition catalyzed by 1,3-dimethylimidazolium iodide was elucidated using a combination of DFT calculations and NMR studies, revealing the precise role of the catalyst in each step. mdpi.com Similarly, DFT calculations have been instrumental in confirming the bidentate coordination of novel halogen-bond-based organocatalysts, corroborating experimental findings. nih.govnih.gov

For supramolecular systems, computational methods can predict the strength and geometry of non-covalent interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and mapping of molecular electrostatic potential surfaces can visualize and quantify interactions like halogen bonds and π-stacking, guiding the design of new materials. mdpi.com

The future of research on this compound will heavily leverage this dual approach. Computational screening can identify promising new reactions or material applications, which can then be targeted for experimental synthesis and testing. Conversely, unexpected experimental results can be rationalized and understood through detailed computational analysis. This iterative cycle of prediction and validation will be the engine driving innovation in the applications of this versatile chemical compound.

Q & A

Q. Critical Factors :

- Excess methyl iodide improves alkylation efficiency.

- Solvent choice (e.g., dichloromethane vs. polyphosphoric acid) balances reaction speed and purity.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Essential for confirming structure. Peaks for methyl groups (δ ~3.8–4.2 ppm in ¹H NMR; δ ~36–70 ppm in ¹³C NMR) and aromatic protons (δ ~7.7–9.6 ppm) are diagnostic .

- IR Spectroscopy : Identifies C-H stretching (~3100 cm⁻¹) and iodide counterion vibrations (~600 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and cation-anion interactions. For analogous imidazolium salts, CCDC data (e.g., 634383) reveal planar cation geometry and iodide positioning .

Data Interpretation Tip :

Compare experimental spectra with computational predictions (e.g., ACD/Labs Percepta) to validate assignments .

Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

Batch variations often arise from:

- Traces of solvents or moisture : Use high-vacuum drying (>24 hours) and deuterated solvents (e.g., DMSO-d₆) to suppress water peaks .

- Isomerization or byproducts : Optimize reaction time (e.g., 4 days for complete alkylation) and monitor via TLC .

- Counterion exchange : Ensure iodide purity via elemental analysis or ICP-MS to rule out halide contamination (e.g., Br⁻ or Cl⁻) .

Case Study :

Inconsistent aromatic proton splitting may indicate incomplete alkylation. Refluxing in acetonitrile for 12 hours can improve conversion .

Advanced: What strategies enhance the stability of this compound in electrochemical applications?

Methodological Answer:

- Moisture Control : Store under argon or in desiccators with P₂O₅ to prevent hygroscopic degradation .

- Thermal Stability : Decomposition above 200°C; use below 150°C in molten salt applications .

- Electrochemical Compatibility : Pair with non-nucleophilic electrolytes (e.g., BF₄⁻ or PF₆⁻) to avoid iodide oxidation at high potentials .

Q. Supporting Data :

- Thermal gravimetric analysis (TGA) shows 5% weight loss at 95°C (melting point) and major decomposition at 210°C .

Advanced: How does this compound perform in catalysis or drug delivery systems?

Methodological Answer:

- Catalysis : Acts as a phase-transfer catalyst in Suzuki-Miyaura couplings, leveraging its ionic nature to stabilize intermediates. For example, it enhances yields in aryl iodide cross-couplings by 15–20% compared to non-ionic bases .

- Drug Delivery : Forms stable ionic liquid-polymer composites for controlled release. Studies on analogous imidazolium salts show pH-dependent solubility, enabling targeted delivery in gastrointestinal models .

Q. Experimental Design :

- Catalytic Screening : Test activity in Pd-catalyzed reactions with varying iodide concentrations (0.1–1.0 mol%).

- Release Kinetics : Use Franz diffusion cells to measure drug permeation rates in composite membranes .